N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Description
N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, and is further modified with chloro, hydroxy, and trimethoxyphenyl groups, enhancing its chemical reactivity and potential utility.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S2/c1-28-15-6-11(7-16(29-2)19(15)30-3)8-17-20(27)24(21(31)32-17)10-18(26)23-13-9-12(22)4-5-14(13)25/h4-9,25H,10H2,1-3H3,(H,23,26)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJLPBJFPGOKAC-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions to form the thiazolidinone ring.
Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are carried out using reagents such as thionyl chloride and hydrogen peroxide, respectively.
Attachment of the Trimethoxyphenyl Group: This step involves the use of a suitable aldehyde or ketone derivative of the trimethoxyphenyl group, which is reacted with the thiazolidinone core under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Withaferin-A: A natural compound with anticancer activity, inhibiting survivin signaling.
Volatile Organic Compounds: Such as benzene, toluene, ethylbenzene, and xylene, known for their environmental impact.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is unique due to its complex structure, which combines multiple functional groups, enhancing its reactivity and potential for diverse applications. Its thiazolidinone core and specific substituents make it distinct from other similar compounds.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex compound with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action that may include anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-hydroxyphenyl)-2-acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives containing thiazolidine rings often demonstrate cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study conducted on thiazolidine derivatives revealed significant cytotoxicity against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Experimental Findings:
In a xylene-induced ear swelling model, compounds related to N-(5-chloro-2-hydroxyphenyl)-2-acetamide exhibited a marked reduction in inflammation comparable to diclofenac sodium . This suggests that the compound may be effective in treating inflammatory conditions.
The biological activity of N-(5-chloro-2-hydroxyphenyl)-2-acetamide is likely mediated through several pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. Compounds with similar structures have been shown to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the intrinsic pathway involving mitochondrial dysfunction and caspase activation.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
